N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-4-methoxybenzamide
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Overview
Description
N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-4-methoxybenzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzamide core substituted with a chloro group, an ethylpiperazine moiety, and a methoxy group, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-4-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nucleophilic Substitution: The reaction of 2-chloro-1-fluoro-4-nitrobenzene with 1-ethylpiperazine in the presence of potassium carbonate in dry N,N-dimethylformamide at 90°C for 1 hour.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Reduction: The chloro group can be reduced to a hydrogen atom using suitable reducing agents.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of 4-methoxybenzoic acid derivatives.
Reduction: Formation of the corresponding aniline derivative.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential as a ligand for various biological targets, including receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the development of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-4-methoxybenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]acetamide
- N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-(4-chloro-3-nitrophenyl)prop-2-enamide
- 4,5-dichloro-N-(3-(4-ethylpiperazin-1-yl)phenyl)pyrimidin-2-amine
Uniqueness
N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-4-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets. Additionally, the ethylpiperazine moiety may contribute to its binding affinity and selectivity for certain receptors or enzymes.
Properties
Molecular Formula |
C20H24ClN3O2 |
---|---|
Molecular Weight |
373.9 g/mol |
IUPAC Name |
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C20H24ClN3O2/c1-3-23-10-12-24(13-11-23)19-9-6-16(14-18(19)21)22-20(25)15-4-7-17(26-2)8-5-15/h4-9,14H,3,10-13H2,1-2H3,(H,22,25) |
InChI Key |
BAQPYTMHDYMJTL-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC)Cl |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC)Cl |
Origin of Product |
United States |
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